molecular formula C12H10N2O3S B1273344 [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate CAS No. 402848-76-4

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate

Cat. No. B1273344
CAS No.: 402848-76-4
M. Wt: 262.29 g/mol
InChI Key: GXWWYCHNNUHFAL-UHFFFAOYSA-N
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Patent
US08895752B2

Procedure details

2-(Acetyloxy)-benzoic acid (500, 1.80 g, 10.0 mmol) was placed in a 250 mL round bottom flask equipped with a stirbar, vacuum adapter and septum. Ether (100 mL) and pyridine (1.00 mL, 12.4 mmol) were added to create a clear, colorless solution, which was cooled to zero in an ice bath before thionyl chloride (875 μL, 12.0 mmol) was added dropwise over ca. 30 sec. A thick white precipitate formed upon the addition of each drop. The reaction mixture was stirred for 90 minutes at 0° C. before being filtered through paper, and removing the solvents in vacuo. Sodium bicarbonate (3.42 g, 40.7 mmol) and 1,3-thiazol-2-amine (1.00 g, 10.0 mmol) were weighed into a 250 mL round bottom flask and water (30 mL) and ethyl acetate (30 mL) were added to form a colorless biphase, which was stirred rapidly. The crude acid chloride was suspended in ethyl acetate (10 mL) and added dropwise to the rapidly stirring biphase. The resulting biphase was capped lightly and stirred rapidly at room temperature for 2 hours. The biphase layers were separated, and the aqueous was extracted twice with ethyl acetate. The combined organics were washed with brine, dried with MgSO4, filtered, and concentrated to give 501 (1.36 g, 52%) as a colorless powder, which was used without purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
875 μL
Type
reactant
Reaction Step Three
Quantity
3.42 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)(=[O:3])[CH3:2].N1C=CC=CC=1.S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+].[S:29]1[CH:33]=[CH:32][N:31]=[C:30]1[NH2:34]>C(OCC)(=O)C.O.CCOCC>[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](=[O:9])[NH:34][C:30]1[S:29][CH:33]=[CH:32][N:31]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
875 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
3.42 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=NC=C1)N
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 90 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirbar, vacuum adapter and septum
ADDITION
Type
ADDITION
Details
was added dropwise over ca. 30 sec
Duration
30 s
CUSTOM
Type
CUSTOM
Details
A thick white precipitate formed upon the addition of each drop
FILTRATION
Type
FILTRATION
Details
before being filtered through paper
CUSTOM
Type
CUSTOM
Details
removing the solvents in vacuo
CUSTOM
Type
CUSTOM
Details
to form a colorless biphase, which
STIRRING
Type
STIRRING
Details
was stirred rapidly
ADDITION
Type
ADDITION
Details
added dropwise to the
STIRRING
Type
STIRRING
Details
rapidly stirring biphase
CUSTOM
Type
CUSTOM
Details
The resulting biphase was capped lightly
STIRRING
Type
STIRRING
Details
stirred rapidly at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The biphase layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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